molecular formula C11H17NO2 B11903209 3-Methyl-3-azaspiro[5.5]undecane-2,4-dione CAS No. 711-03-5

3-Methyl-3-azaspiro[5.5]undecane-2,4-dione

Cat. No.: B11903209
CAS No.: 711-03-5
M. Wt: 195.26 g/mol
InChI Key: FMYGNGVTFGEBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-azaspiro[55]undecane-2,4-dione is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into the spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-azaspiro[5.5]undecane-2,4-dione typically involves the reaction of a suitable amine with a cyclic anhydride. One common method is the reaction of 3-methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione with an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-azaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the spiro ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

3-Methyl-3-azaspiro[5.5]undecane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Methyl-3-azaspiro[5.5]undecane-2,4-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-azaspiro[5.5]undecane-2,4-dione: A spirocyclic compound with a nitrogen atom in the ring.

    1,5-Dioxaspiro[5.5]undecane-2,4-dione: A similar spirocyclic compound with oxygen atoms in the ring.

    3-(Morpholinomethyl)-3-azaspiro[5.5]undecane-2,4-dione: A derivative with a morpholine group attached to the spiro ring.

Uniqueness

This compound is unique due to the presence of a nitrogen atom in the spiro ring, which imparts distinct chemical and biological properties. This nitrogen atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the spirocyclic structure provides rigidity and stability, which can be advantageous in drug design and material science.

Properties

CAS No.

711-03-5

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-methyl-3-azaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C11H17NO2/c1-12-9(13)7-11(8-10(12)14)5-3-2-4-6-11/h2-8H2,1H3

InChI Key

FMYGNGVTFGEBKO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2(CCCCC2)CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.